6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide
Description
6-Fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a fluorine atom at position 6, a hydroxyl group at position 4, and a 1-methyl-1H-pyrazol-3-yl substituent at the carboxamide nitrogen. Quinoline carboxamides are known for their diverse pharmacological activities, including cholesterol ester transfer protein (CETP) inhibition and receptor modulation (e.g., CB2 agonists/inverse agonists) . The fluorine substituent enhances metabolic stability and binding affinity, while the hydroxyl group may contribute to hydrogen bonding in biological targets. The pyrazole ring introduces steric and electronic effects that influence target selectivity .
Properties
Molecular Formula |
C14H11FN4O2 |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
6-fluoro-N-(1-methylpyrazol-3-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H11FN4O2/c1-19-5-4-12(18-19)17-14(21)10-7-16-11-3-2-8(15)6-9(11)13(10)20/h2-7H,1H3,(H,16,20)(H,17,18,21) |
InChI Key |
BSTRJZQYTLVNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that derivatives of quinoline compounds, including 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide, exhibit strong activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A research study evaluated the antibacterial efficacy of several quinoline derivatives, including the target compound. It was found that the minimum inhibitory concentration (MIC) for certain derivatives ranged from 6.25 µg/ml to 25 µg/ml against Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in the structure enhanced antibacterial activity significantly.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 19 | Pseudomonas aeruginosa |
Antiviral Activity
In addition to its antibacterial properties, this compound has been explored as a potential inhibitor of viral enzymes. Specifically, derivatives have been synthesized to target HIV-1 integrase, which is crucial for viral replication.
Case Study: HIV-1 Integrase Inhibition
A series of compounds based on the quinoline structure were synthesized and evaluated for their ability to inhibit HIV-1 integrase. The study reported that specific modifications to the N-position of the quinoline ring led to enhanced inhibitory activity . The structural modifications included varying substituents that influenced binding affinity and potency.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Derivative A | 0.5 | HIV-1 Integrase |
| Derivative B | 0.8 | HIV-1 Integrase |
Anticancer Activity
The anticancer potential of quinoline derivatives has also been a focus of research. Compounds similar to 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide have shown promise in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, suggesting that these compounds can be developed further as anticancer agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Quinoline A | 15 | HeLa |
| Quinoline B | 25 | MCF-7 |
Mechanistic Insights
The mechanism of action for these compounds often involves interaction with key biological targets, leading to disruption of essential cellular processes. For instance, the inhibition of bacterial enzymes or viral integrases can prevent pathogen replication and survival.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the hydroxyl group play crucial roles in binding to these targets, while the pyrazole moiety enhances the compound’s stability and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-3-Carboxamides with Heterocyclic Substituents
Compound 24 (Molecules, 2012)
- Structure: Quinoline-3-carboxamide with unspecified substituents.
- Activity : CETP inhibitory rate of 80.1% (highest in its series).
- Key Finding: Demonstrates that quinoline-3-carboxamides are potent CETP inhibitors, with substituent optimization critical for activity .
Compound 52 (J. Med. Chem., 2007)
- Structure: N3-(1-(3,5-Dimethyl)adamantyl)-6-chloroquinoline-3-carboxamide.
- Activity : Acts as a CB2 inverse agonist (49% of control [35S]-GTPγS binding).
- Key Finding : Chlorine at position 6 converts agonist activity to inverse agonism, highlighting the sensitivity of receptor modulation to substituent position and identity .
Compound 54 (J. Med. Chem., 2007)
- Structure: N3-(1-(3,5-Dimethyl)adamantyl)-8-chloroquinoline-3-carboxamide.
- Activity : Retains CB2 agonist activity (187% of control).
- Key Finding : Substitution at position 8 preserves agonist functionality, contrasting with position 6 .
Comparison with Target Compound: The 6-fluoro substituent in the target compound may balance metabolic stability and receptor interaction, avoiding the inverse agonist effect seen with 6-chloro analogs.
Quinoline-4-Carboxamides and Regioisomeric Variants
Compound 35 (Antimicrobial Study)
- Structure: 6-Fluoro-2-((3-morpholinopropyl)amino)-N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)quinoline-4-carboxamide.
- Activity: Multi-stage antimicrobial agent with a novel mechanism.
- Key Finding : The 4-carboxamide position and morpholine substituent enable distinct binding interactions compared to 3-carboxamides .
Comparison with Target Compound :
Regioisomeric differences (3-carboxamide vs. 4-carboxamide) significantly alter biological targets. The target’s 3-carboxamide orientation may favor CETP or CB2 binding, whereas 4-carboxamides prioritize antimicrobial activity .
Heterocyclic Modifications at the Carboxamide Nitrogen
6-Fluoro-4-Hydroxy-N-(4-Methyl-1,3-Thiazol-2-yl)Quinoline-3-Carboxamide (ChemDiv, 2021)
- Structure : Thiazole substituent at the carboxamide nitrogen.
- Activity : Data unspecified, but thiazoles often enhance pharmacokinetic properties.
6-Fluoro-4-Hydroxy-N-(Pyridin-3-ylmethyl)Quinoline-3-Carboxamide (Commercial Compound)
- Structure : Pyridin-3-ylmethyl group at the carboxamide nitrogen.
- Activity: No biological data provided; priced at $237–346/mg (90% purity).
- Key Finding : Larger aromatic substituents (pyridine vs. pyrazole) may reduce cell permeability due to increased hydrophilicity .
Comparison with Target Compound : The target’s 1-methylpyrazole group balances lipophilicity and steric effects, likely optimizing blood-brain barrier penetration for CNS targets or enhancing metabolic stability for systemic applications .
Biological Activity
6-Fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide can be represented as follows:
This structure features a quinoline core with a fluorine atom and a hydroxy group that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antiviral Activity : Preliminary studies indicate that compounds similar to 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide exhibit antiviral properties, particularly against herpes simplex virus (HSV) and respiratory syncytial virus (RSV). The mechanism involves inhibition of viral replication pathways, possibly through interference with viral polymerases or proteases .
- Anticancer Properties : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve apoptosis induction and cell cycle arrest, particularly in p53-deficient cells, suggesting a potential for targeting tumors with specific genetic profiles .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide:
| Activity | Target | IC50/EC50 (μM) | Reference |
|---|---|---|---|
| Antiviral | HSV | 5.0 | |
| Antiviral | RSV | 7.5 | |
| Anticancer | Colon carcinoma (HCT116) | 10.0 | |
| Apoptosis induction | p53-null cells | Significant Induction |
Case Study 1: Antiviral Efficacy Against HSV
In a study evaluating various pyrazole derivatives, 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide demonstrated significant antiviral activity against HSV. The compound reduced plaque formation by up to 69% at a concentration of 5 μM, indicating its potential as an effective antiviral agent .
Case Study 2: Anticancer Activity in Colon Carcinoma
Research on the efficacy of this compound against human colon carcinoma cell lines revealed that it induced apoptosis in both p53 wild-type and null cells. The study highlighted that the compound's ability to trigger apoptotic pathways was more pronounced in p53-deficient models, suggesting a targeted approach for treatment in specific cancer genotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
